molecular formula C16H10N2O8 B3132294 (E)-5,5'-(diazene-1,2-diyl)diisophthalic acid CAS No. 365549-33-3

(E)-5,5'-(diazene-1,2-diyl)diisophthalic acid

Cat. No.: B3132294
CAS No.: 365549-33-3
M. Wt: 358.26 g/mol
InChI Key: MXBBZODCMBYDCL-UHFFFAOYSA-N
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Scientific Research Applications

(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid , also known as 3,3’,5,5’-Azobenzene tetracarboxylic acid , are metal-organic frameworks (MOFs). This compound can be used as a monomer to synthesize MOF materials . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Mode of Action

The compound interacts with its targets (MOFs) by integrating into the frameworks during their synthesis . The azobenzene group in the compound can undergo photoisomerization, which can lead to changes in the properties of the MOFs. This makes it a potential candidate for applications in areas such as photonic devices, data storage, and sensors.

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation and properties of mofs . The azobenzene group in the compound can undergo reversible trans-cis isomerization under light, which can lead to changes in the MOF structure and properties.

Result of Action

The integration of the compound into MOFs can result in materials with unique properties. For instance, a MOF synthesized using this compound showed dye-like properties and was used as a photosensitizer . The compound can also be used as a reactive dye in the textile industry .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature. For example, the photoisomerization of the azobenzene group is triggered by light . Additionally, the synthesis of MOFs using this compound is typically carried out under solvothermal conditions .

Safety and Hazards

Some azo compounds can be hazardous. For example, certain azo dyes can break down into aromatic amines, some of which are carcinogenic. Therefore, the use of such dyes in situations where they could be ingested or come into contact with the skin is regulated .

Future Directions

The unique properties of azo compounds make them interesting targets for future research. For example, their ability to isomerize could be exploited in the design of new materials with switchable properties .

Chemical Reactions Analysis

(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

(E)-5,5’-(diazene-1,2-diyl)diisophthalic acid is similar to other azobenzene derivatives, such as:

    Azobenzene: A simpler compound with a similar diazene structure but without the carboxylic acid groups.

    Disperse Orange 1: An azobenzene dye used in the textile industry.

    Methyl Red: Another azobenzene derivative used as a pH indicator.

What sets (E)-5,5’-(diazene-1,2-diyl)diisophthalic acid apart is its four carboxylic acid groups, which provide unique chemical properties and reactivity compared to other azobenzene derivatives .

Properties

IUPAC Name

5-[(3,5-dicarboxyphenyl)diazenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8/c19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBBZODCMBYDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N=NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191597
Record name 5,5′-(1E)-1,2-Diazenediylbis[1,3-benzenedicarboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007597-56-9
Record name 5,5′-(1E)-1,2-Diazenediylbis[1,3-benzenedicarboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of H4abtc?

A1: H4abtc, also known as 3,3',5,5'-azobenzene tetracarboxylic acid, is an organic compound with the molecular formula C16H10N2O8. [] The molecule exists in an E configuration concerning the azo group, as confirmed by X-ray crystallography. [] It features two isophthalic acid groups connected by a diazene (N=N) linkage. This structure allows H4abtc to act as a tetracarboxylic acid ligand, readily coordinating with metal ions to form diverse MOF structures.

Q2: How does the structure of H4abtc influence the properties of the resulting MOFs?

A2: The rigid and extended structure of H4abtc facilitates the formation of porous MOFs. [, , ] The presence of multiple carboxylate groups allows for versatile coordination modes with metal ions, leading to a wide range of framework architectures. [, ] For instance, H4abtc has been used to create 1D, 2D, and 3D MOFs with varying pore sizes and shapes. [, , , ] The azo group within H4abtc introduces interesting electronic properties, contributing to the luminescent behavior observed in some H4abtc-based MOFs. [, ]

Q3: What are the potential applications of H4abtc-based MOFs in catalysis?

A3: The Lewis acidic nature of metal centers in H4abtc-based MOFs can be exploited for catalytic applications. [] For example, Zn and Cd-based MOFs incorporating H4abtc have demonstrated high catalytic activity in the cyanosilylation of imines under mild conditions. [] The mechanism involves the activation of the imine substrate by coordinating to the Lewis acidic metal center, facilitating the nucleophilic attack of the cyanosilane. []

Q4: Can H4abtc-based MOFs be used for gas separation?

A4: Yes, the porous nature of H4abtc-based MOFs makes them promising candidates for gas separation applications. [] For instance, a Zn-based MOF constructed using H4abtc has shown a significant adsorption capacity for CO2 and high selectivity for CO2 over N2. [] This selectivity arises from the specific interactions between CO2 molecules and the pore environment within the MOF.

Q5: How does the incorporation of H4abtc affect the stability of the MOFs?

A5: The strong coordination bonds formed between H4abtc and metal ions contribute to the stability of the resulting MOFs. [, ] For example, a Gd-based MOF incorporating H4abtc displayed exceptional stability towards air, water, various solvents, and even acidic and alkaline conditions. [] This robustness makes H4abtc-based MOFs attractive for practical applications that require durability under challenging conditions.

Q6: Are there any photocatalytic applications of H4abtc-based MOFs?

A6: The presence of the azo group within H4abtc imbues some MOFs with dye-like properties, enabling light absorption and potential photocatalytic activity. [, ] For example, a Gd-based MOF incorporating H4abtc demonstrated effective photocatalytic activity for hydrogen evolution under UV-vis light illumination. [] This activity is attributed to the efficient light absorption of the H4abtc ligand and the porous structure of the MOF.

Q7: What are the future directions for research on H4abtc-based MOFs?

A7: Future research on H4abtc-based MOFs could explore the fine-tuning of their properties by incorporating different metal ions, modifying the ligand structure, or introducing functional groups. [, ] Investigating their performance in various applications such as gas storage, sensing, drug delivery, and heterogeneous catalysis will be crucial for advancing the field. Understanding the structure-property relationships in these materials is essential for designing tailored MOFs with enhanced performance and expanded functionalities.

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